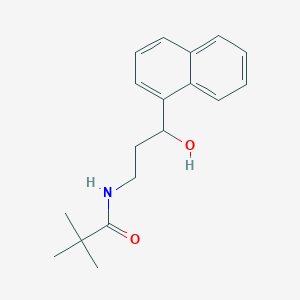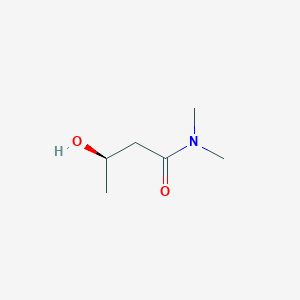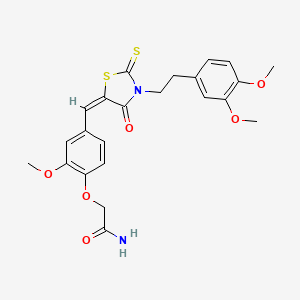
2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone, also known as HET, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. HET is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is not fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins involved in cellular signaling pathways. 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone may be able to increase the levels of acetylcholine in the brain, which is important for cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to have a range of other biochemical and physiological effects. These include anti-inflammatory effects, antioxidant effects, and the ability to regulate the expression of certain genes. 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has also been shown to have an impact on the immune system, with some studies suggesting that it may be able to modulate the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone in lab experiments is that it is a small molecule that can easily penetrate cell membranes, allowing it to interact with intracellular targets. Additionally, 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone. One area of interest is the development of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone-based drugs for the treatment of neurodegenerative diseases. Additionally, 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone may have applications in the treatment of other conditions such as cancer and inflammation. Further research is needed to fully understand the mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone and to identify its potential therapeutic uses.
Méthodes De Synthèse
2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone can be synthesized using a variety of methods, including the reaction of 4-hydroxypiperidine with thiophene-2-carboxylic acid, followed by reduction and acylation. Other methods include the use of palladium-catalyzed coupling reactions and the use of 2-bromo-1-(thiophen-2-yl)ethanone as a starting material.
Applications De Recherche Scientifique
2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on the use of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to have neuroprotective effects and may be able to prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-9-3-5-12(6-4-9)8-10(14)11-2-1-7-15-11/h1-2,7,9,13H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARKVKAUILPNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2680073.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2680075.png)







![(2Z)-6-Butoxy-2-[(2E,4E,6E)-7-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2680085.png)
![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)

